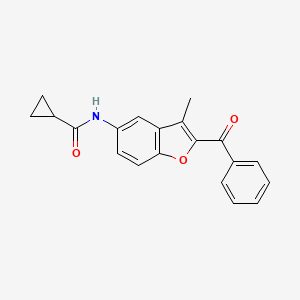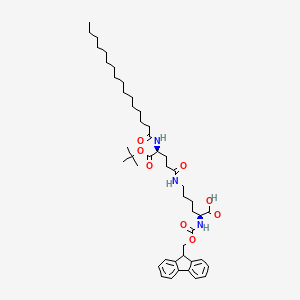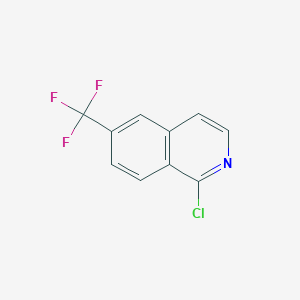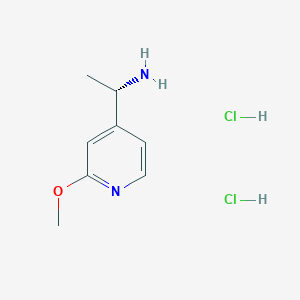![molecular formula C13H8BrClFNO4 B2757059 [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 436111-09-0](/img/structure/B2757059.png)
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound that combines a phenylcarbamoyl group with a bromofuran carboxylate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both halogenated phenyl and furan moieties suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Carbamoyl Intermediate
Starting Materials: 4-Chloro-2-fluoroaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Product: [(4-Chloro-2-fluorophenyl)carbamoyl]methyl chloride.
-
Coupling with Bromofuran Carboxylate
Starting Materials: [(4-Chloro-2-fluorophenyl)carbamoyl]methyl chloride and 5-bromofuran-2-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Product: this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The halogen atoms (chlorine and bromine) in the compound can undergo nucleophilic substitution reactions.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if introduced) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of the original compound.
Oxidation Products: Furanones or other oxygenated compounds.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of halogenated aromatic rings.
Protein Binding: Studied for their ability to bind to proteins and affect their function.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in imaging or as markers in diagnostic assays.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The halogenated aromatic rings can enhance binding affinity through halogen bonding, while the carbamoyl and furan groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-methylfuran-2-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the specific combination of halogenated phenyl and bromofuran moieties, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms in the phenyl ring can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO4/c14-11-4-3-10(21-11)13(19)20-6-12(18)17-9-2-1-7(15)5-8(9)16/h1-5H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOVXDIABVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-nitro-phenyl)-urea](/img/structure/B2756976.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)

![1-(5-chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2756981.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)

![1-(4-chlorobenzyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2756986.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2756993.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)
![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

